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molecular formula C8H16BrNO B8514556 N,N-Diisopropylbromoacetamide

N,N-Diisopropylbromoacetamide

Cat. No. B8514556
M. Wt: 222.12 g/mol
InChI Key: MCZZVJMCQWYUEI-UHFFFAOYSA-N
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Patent
US05827887

Procedure details

The product was prepared as in Example 2, Stage A starting with 780 mg of 4'-hydroxy-(4-biphenyl carbonitrile) (Aldrich) and 1.33 g of N,N-bis(1-methylethyl)-2-bromo-acetamide (Preparation 8) to obtain 1.2 g of the expected product.
Quantity
780 mg
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([C:14]#[N:15])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[CH3:16][CH:17]([N:19]([CH:24]([CH3:26])[CH3:25])[C:20](=[O:23])[CH2:21]Br)[CH3:18]>>[CH:17]([N:19]([CH:24]([CH3:26])[CH3:25])[C:20](=[O:23])[CH2:21][O:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([C:14]#[N:15])=[CH:10][CH:9]=2)=[CH:6][CH:7]=1)([CH3:18])[CH3:16]

Inputs

Step One
Name
Quantity
780 mg
Type
reactant
Smiles
OC1=CC=C(C=C1)C1=CC=C(C=C1)C#N
Name
Quantity
1.33 g
Type
reactant
Smiles
CC(C)N(C(CBr)=O)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N(C(COC1=CC=C(C=C1)C1=CC=C(C=C1)C#N)=O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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